molecular formula C12H14N2O3 B5874324 1-(2-methyl-3-nitrobenzoyl)pyrrolidine

1-(2-methyl-3-nitrobenzoyl)pyrrolidine

Cat. No.: B5874324
M. Wt: 234.25 g/mol
InChI Key: UMYTWYYPGACUCY-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a 2-methyl-3-nitrobenzoyl substituent on the pyrrolidine nitrogen. Pyrrolidine-based compounds are renowned for their structural versatility and pharmacological relevance, including anti-inflammatory, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-10(5-4-6-11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYTWYYPGACUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. 1-(2-Bromo-3-methylbenzoyl)pyrrolidine (CAS 1309366-09-3)

  • Structure : The bromo substituent replaces the nitro group at the 3-position.
  • No explicit biological data is provided, but brominated aromatic compounds are often explored in medicinal chemistry for their stability and halogen bonding capabilities .

b. (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine

  • Structure: A long aliphatic chain (2,4-dodecadienoyl) replaces the benzoyl group.
  • Properties : Evaluated via QSAR (Quantitative Structure-Activity Relationship) for toxicity and safety as a feed additive. The unsaturated chain likely increases hydrophobicity, affecting membrane permeability and metabolic stability .

c. 1-(1-Cyclohexen-1-yl)-pyrrolidine

  • Structure : Cyclohexenyl group attached to pyrrolidine.
  • Properties: Identified as a seaweed-derived alkaloid.

d. 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)

  • Structure : Arylcyclohexyl substituent.

Electronic and Steric Effects

  • Nitro vs. Bromine, while also electron-withdrawing, may prioritize halogen bonding over charge interactions .

Pharmacological and Toxicological Profiles

  • Cytotoxicity : Natural pyrrolidine alkaloids and synthetic derivatives (e.g., N-substituted pyrrolidines) show cytotoxicity against cancer cells, suggesting a possible avenue for the target compound .
  • Safety : Controlled substances like PCPy underscore the importance of substituent choice in avoiding neurotoxic effects .

Data Tables

Table 1. Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituent Key Properties Biological Activity Source
1-(2-Methyl-3-nitrobenzoyl)pyrrolidine 2-methyl-3-nitrobenzoyl Electrophilic, sterically hindered Hypothesized enzyme inhibition Target
1-(2-Bromo-3-methylbenzoyl)pyrrolidine 2-bromo-3-methylbenzoyl Halogen bonding, stable Unknown
(E,E)-1-(2,4-dodecadienoyl)-pyrrolidine 2,4-dodecadienoyl Hydrophobic, QSAR-evaluated Feed additive safety
1-(1-Cyclohexen-1-yl)-pyrrolidine Cyclohexenyl Alkaloid, natural product Antimicrobial potential
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) Phenylcyclohexyl Psychoactive, Schedule I Hallucinogenic

Table 2. Substituent Effects on Reactivity

Group Electronic Effect Common Applications Example Compound
-NO₂ Strong EWG Enzyme inhibition, electrophilic agents Target compound
-Br Moderate EWG Halogen bonding, medicinal chemistry
Aliphatic chains Hydrophobic Membrane permeability enhancers
Arylcyclohexyl Bulky, lipophilic Psychoactive agents

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